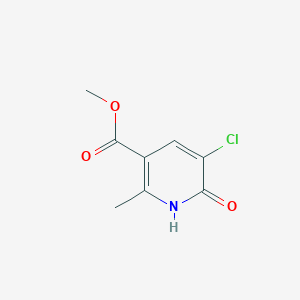![molecular formula C12H9BrN2O2 B1526962 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid CAS No. 1216366-99-2](/img/structure/B1526962.png)
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid
Overview
Description
“3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” is a complex organic compound that contains a pyrazole ring, a phenyl group, and an acrylic acid group . Pyrazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . The phenyl group is a functional group made up of six carbon atoms in a cyclic arrangement, and acrylic acid is a simple carboxylic acid with the structure CH2=CHCOOH .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromopyrazole with a phenyl group . The exact synthesis process for “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would depend on the specific conditions and reagents used .
Molecular Structure Analysis
The molecular structure of “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would be characterized by the presence of a pyrazole ring, a phenyl group, and an acrylic acid group . The bromine atom attached to the pyrazole ring would add to the molecular weight of the compound .
Chemical Reactions Analysis
The chemical reactions involving “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions, including reactions with acids, bases, and various organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would depend on its specific structure. For example, 4-Bromopyrazole is a solid at room temperature and is highly soluble in water .
Scientific Research Applications
Biological Activities
The compound has been used in the synthesis of pyrazoline derivatives, which have shown a range of biological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The compound has also been used to investigate the neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
Synthesis of 1,4’-Bipyrazoles
The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important in the field of coordination chemistry and can be used to create complex structures with potential applications in catalysis, magnetism, and luminescence.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a related compound, can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.
Synthesis of Hydrazone Derivatives
The compound can be used in the synthesis of hydrazone derivatives . These derivatives have shown antimicrobial activity against a range of bacteria, including S. aureus, B. subtilis, E. coli, E. aerogenes, A. baumannii, P. aeruginosa, and K. pneumoniae .
Development of New Drugs
Imidazole, a related compound, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Inhibitors
The compound can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used to regulate or block the activity of certain enzymes or proteins, which can be useful in the treatment of various diseases.
Mechanism of Action
Target of Action
Related compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to reduce the activity of AChE, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They have been shown to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to cause significant reductions in ache levels, leading to behavioral changes and body movement impairment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIEFYUOQFSLW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
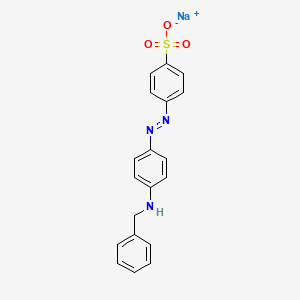
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
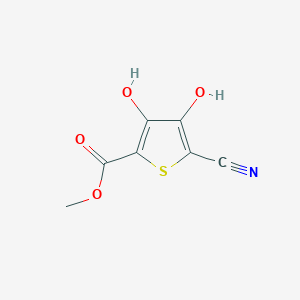
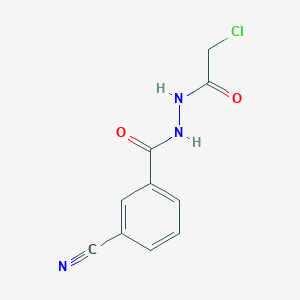
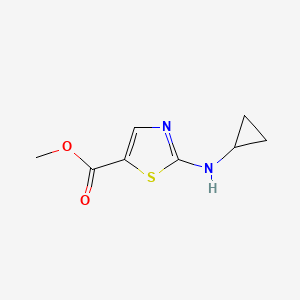
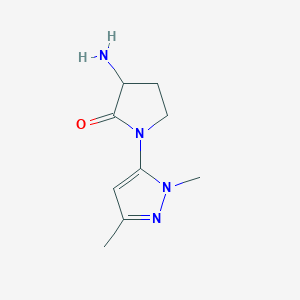
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)


![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)
